molecular formula C18H19BrN2 B13955103 2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine CAS No. 52018-91-4

2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine

Cat. No.: B13955103
CAS No.: 52018-91-4
M. Wt: 343.3 g/mol
InChI Key: VBQVMSNFCANGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions. Another method involves the bromination of phenylacetic acid followed by condensation with indole derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the indole core with a bromophenyl group, offering distinct chemical and biological properties.

Properties

CAS No.

52018-91-4

Molecular Formula

C18H19BrN2

Molecular Weight

343.3 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-1H-indol-3-yl]butan-2-amine

InChI

InChI=1S/C18H19BrN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3

InChI Key

VBQVMSNFCANGNB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.